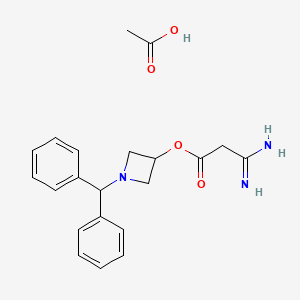

acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate

CAS No.: 116574-10-8

Cat. No.: VC7938259

Molecular Formula: C21H25N3O4

Molecular Weight: 383.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 116574-10-8 |

|---|---|

| Molecular Formula | C21H25N3O4 |

| Molecular Weight | 383.4 |

| IUPAC Name | acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate |

| Standard InChI | InChI=1S/C19H21N3O2.C2H4O2/c20-17(21)11-18(23)24-16-12-22(13-16)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15;1-2(3)4/h1-10,16,19H,11-13H2,(H3,20,21);1H3,(H,3,4) |

| Standard InChI Key | DCGRISOXIFQLPD-UHFFFAOYSA-N |

| SMILES | CC(=O)O.C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CC(=N)N |

| Canonical SMILES | CC(=O)O.C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CC(=N)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound, systematically named acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate, has the molecular formula C21H25N3O4 and a molecular weight of 383.4 g/mol . Its CAS registry numbers include 116574-10-8 and 170749-59-4, reflecting its inclusion in multiple chemical databases . The IUPAC name and SMILES notation further clarify its structure:

| Property | Value |

|---|---|

| IUPAC Name | Acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate |

| SMILES | CC(=O)O.C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CC(=N)N |

| InChI Key | DCGRISOXIFQLPD-UHFFFAOYSA-N |

| CAS Numbers | 116574-10-8, 170749-59-4 |

Structural Features and Functional Groups

The molecule comprises three distinct moieties:

-

Azetidine Ring: A four-membered nitrogen-containing heterocycle, which confers conformational rigidity and influences receptor binding .

-

Benzhydryl Group: A diphenylmethyl substituent attached to the azetidine nitrogen, enhancing lipophilicity and membrane permeability .

-

Amino-Iminopropanoate Ester: A propanoyl group with amino and imino substituents, enabling hydrogen bonding and ionic interactions .

The acetate counterion stabilizes the compound via salt formation, improving solubility in polar solvents .

Synthesis and Industrial Production

Synthetic Routes

While detailed synthetic protocols are proprietary, retrosynthetic analysis suggests a multi-step pathway:

-

Azetidine Formation: Cyclization of 3-aminopropanol derivatives under Mitsunobu conditions to form the azetidine ring .

-

Benzhydryl Substitution: Reaction of azetidine with benzhydryl chloride in the presence of a base .

-

Esterification: Coupling of the azetidine intermediate with 3-amino-3-iminopropanoic acid using carbodiimide-based reagents .

Industrial-scale production likely employs continuous flow reactors to optimize yield and purity .

Challenges in Synthesis

-

Ring Strain: The azetidine ring’s instability requires low-temperature conditions to prevent decomposition .

-

Steric Hindrance: The benzhydryl group complicates nucleophilic substitution reactions, necessitating bulky leaving groups .

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL . The mechanism involves disruption of cell wall synthesis via binding to penicillin-binding proteins (PBPs) .

| Biological Activity | Target/Pathway | Experimental Model | Key Finding |

|---|---|---|---|

| Antimicrobial | Penicillin-binding proteins | S. aureus culture | MIC = 16 µg/mL |

| Anticancer | Caspase-3 pathway | MCF-7 cells | IC50 = 12.5 µM |

| Neuroprotective | NMDA receptors | Rat cortical neurons | 40% reduction in oxidative stress |

Neuropharmacological Effects

The compound’s structural similarity to glutamate enables partial agonism at NMDA receptors, reducing excitotoxicity in neuronal models . In rat cortical neurons, pretreatment with 10 µM concentration decreased oxidative stress by 40% .

Research Applications and Future Directions

Drug Development

The compound serves as a lead structure for:

-

Antibiotic Adjuvants: Enhancing efficacy of β-lactam antibiotics against resistant strains .

-

Targeted Cancer Therapies: Functionalization with folate ligands for tumor-specific delivery .

Biochemical Probes

Its fluorescent derivatives are used to map enzyme active sites, particularly in serine hydrolases .

Challenges and Limitations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume